Magnesium ferulate
Description
Magnesium ferulate is the magnesium salt of ferulic acid (4-hydroxy-3-methoxycinnamic acid), combining the bioactive phenolic compound ferulic acid with magnesium. Ferulic acid is renowned for its antioxidant, anti-inflammatory, and antimicrobial properties . Magnesium, an essential mineral, contributes to cardiovascular health, muscle function, and enzyme regulation . The synergy between magnesium and ferulate may enhance stability, bioavailability, and therapeutic efficacy compared to standalone ferulic acid or other salts.
Properties
CAS No. |
32928-67-9 |
|---|---|
Molecular Formula |
C20H18MgO8 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
magnesium;4-[(E)-2-carboxyethenyl]-2-methoxyphenolate |
InChI |
InChI=1S/2C10H10O4.Mg/c2*1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;/h2*2-6,11H,1H3,(H,12,13);/q;;+2/p-2/b2*5-3+; |
InChI Key |
YHTWUBRFINUCQW-MSEGBBJSSA-L |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)[O-].COC1=C(C=CC(=C1)/C=C/C(=O)O)[O-].[Mg+2] |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)[O-].COC1=C(C=CC(=C1)C=CC(=O)O)[O-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium ferulate can be synthesized through several methods, including:
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides. Magnesium nitrate and ferulic acid are dissolved in a solvent, followed by the addition of a catalyst to initiate the sol-gel process.
Co-Precipitation Method: In this method, magnesium nitrate and ferulic acid are dissolved in water, and a precipitating agent such as sodium hydroxide is added.
Industrial Production Methods
Industrial production of this compound typically involves large-scale versions of the above methods, with additional steps for purification and quality control. The sol-gel method is often preferred for its ability to produce high-purity compounds with controlled particle sizes.
Chemical Reactions Analysis
Types of Reactions
Magnesium ferulate undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, affecting the ferulic acid component.
Substitution: This compound can participate in substitution reactions, where the ferulic acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives of ferulic acid.
Reduction: Reduced forms of ferulic acid.
Substitution: Substituted ferulic acid derivatives.
Scientific Research Applications
Therapeutic Applications
Magnesium ferulate has been studied for its potential therapeutic effects in various health conditions:
- Antioxidant Activity : this compound exhibits strong antioxidant properties attributed to ferulic acid, which helps neutralize free radicals and reduce oxidative stress. This activity is beneficial in preventing chronic diseases such as cancer and cardiovascular diseases .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory conditions. For instance, it has shown promise in reducing inflammation in models of arthritis and other inflammatory diseases .
- Neuroprotective Properties : Studies suggest that this compound may protect against neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells. This includes potential benefits for conditions like Alzheimer's disease .
- Metabolic Health : There is evidence that this compound may improve metabolic parameters, including insulin sensitivity and lipid profiles, which could be beneficial for managing diabetes .
Biological Activities
The biological activities of this compound stem from both its magnesium content and the properties of ferulic acid:
- Cell Viability and Proliferation : Research has shown that this compound can influence cell viability positively or negatively depending on concentration. For example, certain studies have demonstrated that it can inhibit the proliferation of cancer cells while promoting the survival of healthy cells .
- Metal Chelation : Magnesium ions can chelate with metal ions, which may enhance the bioavailability of other nutrients and reduce toxicity from heavy metals .
Industrial Applications
This compound's unique properties make it suitable for various industrial applications:
- Food Industry : Due to its antioxidant properties, this compound can be used as a natural preservative in food products to extend shelf life and maintain quality .
- Pharmaceuticals : The compound is being explored as an ingredient in dietary supplements aimed at improving health outcomes related to oxidative stress and inflammation .
- Cosmetics : Its antioxidant capabilities make this compound a potential ingredient in cosmetic formulations aimed at skin protection from oxidative damage .
Case Studies
Several studies illustrate the applications of this compound:
- Neuroprotective Study :
- Anti-inflammatory Research :
- Metabolic Health Analysis :
Mechanism of Action
The mechanism of action of magnesium ferulate involves several pathways:
Antioxidant Activity: Ferulic acid neutralizes free radicals, reducing oxidative stress and preventing cellular damage.
Magnesium’s Role: Magnesium acts as a cofactor for various enzymes, supporting metabolic processes and maintaining cellular function.
Synergistic Effects: The combination of magnesium and ferulic acid enhances the overall antioxidant capacity and provides additional health benefits.
Comparison with Similar Compounds
Structural and Functional Differences
Antioxidant Activity
Ferulic acid exhibits the highest ABTS radical scavenging activity (IC₅₀ ~3 μM), surpassing its esterified forms like ethyl ferulate (IC₅₀ ~17 μM) and methyl ferulate. Sodium ferulate retains significant antioxidant capacity, while this compound’s activity likely depends on magnesium’s influence on solubility and bioavailability . Starch ferulate, designed for delayed release, ensures sustained antioxidant effects in the colon .
Clinical and Industrial Relevance
- Ethyl Ferulate: Faces competition from synthetic UV filters (e.g., octinoxate) and antioxidants (e.g., vitamin E) due to cost and stability challenges .
- Sodium Ferulate : Used in traditional Chinese medicine for its dual antioxidative and anti-inflammatory effects .
- This compound: Potential applications in cardiovascular therapeutics, leveraging magnesium’s role in arrhythmia prevention and ferulate’s oxidative stress reduction .
Biological Activity
Magnesium ferulate, a magnesium salt of ferulic acid, has gained attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound based on recent research findings.
This compound is formed by the coordination of magnesium ions with ferulic acid, a phenolic compound known for its various health benefits. The solubility of this compound is significantly higher than that of calcium ferulate, making it a more bioavailable option for supplementation and therapeutic applications .
Antioxidant Activity
Research indicates that this compound exhibits strong antioxidant properties. The mechanism behind this activity involves the scavenging of free radicals and the enhancement of endogenous antioxidant systems.
- Case Study : In a study assessing the antioxidant capacity of this compound compared to ferulic acid, it was found that both compounds effectively reduced reactive oxygen species (ROS) generated by UV radiation in skin cells. This compound demonstrated comparable efficacy to ferulic acid in protecting keratinocytes from oxidative stress .
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory responses through various pathways.
- Mechanism : It inhibits the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. This effect is attributed to the suppression of the NF-κB signaling pathway, which is critical in mediating inflammatory responses .
- Research Findings : In animal models, oral administration of this compound reduced inflammation markers in conditions such as ulcerative colitis, highlighting its potential use in managing inflammatory diseases .
Anticancer Properties
The anticancer potential of this compound has been explored in various studies.
- In vitro Studies : Research involving human colon cancer cells (Caco-2) demonstrated that this compound inhibited cell proliferation and induced apoptosis. The compound's ability to enhance the activity of caspases (proteins involved in apoptosis) was noted as a significant mechanism through which it exerts its anticancer effects .
- Table 1: Summary of Anticancer Activity Studies
| Study Type | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| In vitro | Caco-2 | 50 | Inhibition of proliferation |
| In vitro | HaCaT | 45 | Induction of apoptosis |
| Animal model | Mice | N/A | Reduction in tumor size |
Antidiabetic Activity
This compound has also been investigated for its antidiabetic properties.
- Mechanism : The compound inhibits Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. By reducing DPP-IV activity, this compound enhances insulin secretion and improves glucose tolerance .
- Case Study : In diabetic animal models, administration of this compound resulted in lower blood glucose levels compared to controls, suggesting its potential role as a supplementary treatment for diabetes .
Toxicological Evaluations
Safety assessments are crucial for any therapeutic agent.
Q & A
Q. What are the established methods for synthesizing magnesium ferulate, and how is purity validated?
this compound is typically synthesized via esterification or salt formation. For enzymatic synthesis, lipases or tannases can catalyze reactions under solvent-free conditions, as demonstrated in octyl ferulate synthesis (reaction temperatures: 70–90°C; enzyme load: 1,000–2,000 PLU) . Purity is validated using reversed-phase high-performance liquid chromatography (RP-HPLC) with C18 columns and photodiode array (PDA) detection at 325 nm, as applied to γ-oryzanol derivatives . Quantify impurities via mass spectrometry (UPLC-QToF-ESI-MS) with a mass range of 50–1,000 Da and 0.1% formic acid mobile phases .
Q. How can this compound be quantified in complex biological matrices?
Use RP-HPLC with gradient elution (e.g., acidified water, methanol, acetonitrile, 2-propanol) to separate ferulate derivatives. For enhanced sensitivity, employ UPLC-QToF-ESI-MS with a BEH C18 column (2.1 × 100 mm, 1.8 µm) and lock mass correction (leucine enkephalin reference) . Validate accuracy with spiked recovery tests (n=3) and standard curves (R² > 0.99).
Q. What in vitro assays are recommended to assess this compound’s bioactivity?
- Anti-inflammatory activity : Measure cytokine inhibition (TNF-α, IL-6) in RAW264.7 macrophages using ELISA, with dose-response curves (e.g., LC50 determination via one-way ANOVA) .
- Antioxidant capacity : Monitor lipid peroxidation markers (e.g., 1-penten-3-one, 2,4-heptadienal) in fish oil-enriched systems over 13 days at 5°C, with triplicate sampling .
Q. How does this compound’s solubility affect formulation stability?
Partitioning studies in emulsions reveal that ferulates with short alkyl chains (e.g., methyl ferulate) localize at oil-water interfaces, while hydrophobic derivatives (e.g., dodecyl ferulate) remain in the oil phase . Use phase distribution assays (oil/emulsion, aqueous, precipitate phases) with ±3% error margins to optimize solubility .
Q. What spectroscopic techniques characterize this compound’s structure?
- FT-IR : Identify ester carbonyl stretches (~1,700 cm⁻¹) and phenolic OH groups.
- NMR : Assign peaks for the ferulic acid aromatic ring (δ 6.3–7.5 ppm) and magnesium coordination shifts.
- XRD : Confirm crystalline structure vs. amorphous forms, critical for dissolution rate studies .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound’s synthesis or bioactivity?
Adopt a Box-Behnken design (three factors, three levels) to model interactions between variables (e.g., temperature, enzyme load, stirring speed). For example, in octyl ferulate synthesis, a 15-run design with SAS RSREG analysis achieved 85% yield . Validate models via ANOVA (p < 0.05) and lack-of-fit tests.
Q. How do conflicting reports on this compound’s antioxidant efficacy arise, and how can they be resolved?
Contradictions may stem from matrix effects (e.g., lipid composition) or assay conditions (e.g., pH, metal ions). Replicate experiments in standardized systems (e.g., fish oil-enriched milk with 5°C storage) and measure multiple oxidation markers (e.g., α-tocopherol degradation, carbonyl content) . Use principal component analysis (PCA) to identify dominant degradation pathways .
Q. What advanced techniques elucidate this compound’s interaction with cellular targets?
- Molecular docking : Simulate binding affinities with proteins (e.g., tannases) using hydrogen bond distances (<4.0 Å) and binding energy calculations (ΔG < -6 kcal/mol) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka, kd) for ferulate-specific antibodies (e.g., FER_9 binder with 1.5x dissociation under free ferulate competition) .
Q. How can phase-specific localization of this compound alter its therapeutic efficacy?
In emulsions, short-chain ferulates (e.g., ethyl ferulate) concentrate at interfaces, enhancing antioxidant activity by scavenging aqueous free radicals. Use confocal microscopy with fluorescent probes (e.g., Nile Red) to map localization . Compare efficacy in homogeneous vs. multiphase systems.
Q. What strategies mitigate batch-to-batch variability in this compound preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
